(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine
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Overview
Description
(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine is an organic compound with the molecular formula C17H21NO3 It is a derivative of benzylamine, where the benzyl groups are substituted with methoxy groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Products include the corresponding primary or secondary amines.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzylamine: Similar structure but lacks the 2-methoxybenzyl group.
2,4-Dimethoxybenzylamine: Similar structure with methoxy groups at different positions.
4-Methoxybenzylamine: Contains only one methoxy group.
Uniqueness
(3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups can enhance its solubility, stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-7-5-4-6-14(15)12-18-11-13-8-9-16(20-2)17(10-13)21-3/h4-10,18H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECSVWAYVHURCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353349 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418792-50-4 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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